molecular formula C25H21FN2OS B300012 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide

Cat. No. B300012
M. Wt: 416.5 g/mol
InChI Key: OSBQCJAPWIRSKL-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide, also known as EPTC, is a selective herbicide that is widely used in agricultural practices to control weeds. EPTC belongs to the thiocarbamate family of herbicides and is known for its ability to selectively control grassy weeds in crops such as corn, soybeans, and wheat.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide can effectively control grassy weeds in crops without causing any harm to non-target plants. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide has also been studied for its potential to enhance soil microbial activity and improve soil health.

Mechanism of Action

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide acts by inhibiting the synthesis of fatty acids in plants, leading to the disruption of cell membrane function and ultimately causing the death of the plant. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide is selective towards grassy weeds as it targets the specific enzyme involved in fatty acid synthesis that is present only in grasses.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide has been shown to affect the activity of certain enzymes in plants, leading to the accumulation of toxic metabolites and ultimately causing the death of the plant. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide has also been shown to affect the uptake and utilization of nutrients in plants, leading to stunted growth and reduced yield.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide is a widely used herbicide in agricultural practices and has been extensively studied for its herbicidal properties. However, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide is known to have limitations in terms of its effectiveness against certain weed species and its potential to cause environmental pollution. In lab experiments, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide can be used to study the effects of herbicides on plant growth and development, as well as on soil microbial activity.

Future Directions

There is a need for further research to understand the long-term effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide on soil health and the environment. Future research can also focus on developing more effective and environmentally friendly herbicides that can selectively control weeds without causing harm to non-target plants. Additionally, research can focus on understanding the molecular mechanisms of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide action in plants and identifying potential targets for herbicide development.

Synthesis Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide involves the reaction between 2-aminothiazole and 4-fluoroacetophenone in the presence of sodium hydroxide to obtain 5-ethyl-4-phenyl-1,3-thiazol-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of triethylamine to obtain N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide.

properties

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide

Molecular Formula

C25H21FN2OS

Molecular Weight

416.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C25H21FN2OS/c1-2-22-24(19-11-7-4-8-12-19)27-25(30-22)28(21-15-13-20(26)14-16-21)23(29)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3

InChI Key

OSBQCJAPWIRSKL-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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